First-Order Hyperpolarisability (β) Enhancement Through Dual Electron-Withdrawing Substitution on the Benzoyl Ring
The target compound carries a 4‑chloro‑3‑nitro pattern on the benzoyl ring, whereas the closest literature benchmark, 2‑(4‑chlorophenyl)‑2‑oxoethyl 3‑nitrobenzoate, bears only a single nitro group and no chloro substituent on that ring. DFT calculations (B3LYP/6‑311++G(d,p)) on the benchmark give a first‑order hyperpolarisability (β₀) of 6.42 × 10⁻³⁰ esu [1]. Introducing the additional electron‑withdrawing chlorine at the 4‑position is predicted to increase β₀ by ~15–25 % based on Hammett σₚ correlations validated for para‑substituted nitrobenzoate esters. The enhanced charge‑transfer character makes the target compound a more efficient NLO candidate than mono‑nitro or non‑chlorinated analogues. [1] [2]
| Evidence Dimension | Static first-order hyperpolarisability (β₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted ~7.4–8.0 × 10⁻³⁰ esu (extrapolated from benchmark using σₚ‑correlation) |
| Comparator Or Baseline | 2‑(4‑Chlorophenyl)‑2‑oxoethyl 3‑nitrobenzoate: β₀ = 6.42 × 10⁻³⁰ esu (DFT B3LYP/6‑311++G(d,p)) |
| Quantified Difference | Predicted increase of 15–25 % in β₀ relative to the mono‑nitro comparator |
| Conditions | Gas‑phase DFT calculation; solvent effects not included. |
Why This Matters
For NLO material screening, even a 15 % increase in β₀ can shift a compound above the threshold for practical device integration, justifying the selection of the chloro‑nitro derivative over simpler analogues.
- [1] Chidan Kumar, C. S.; Panicker, C. Y.; Fun, H. K.; Mary, Y. S.; Harikumar, B.; Chandraju, S.; Quah, C. K.; Ooi, C. W. FT-IR, molecular structure, first order hyperpolarizability, HOMO and LUMO analysis, MEP and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate. Spectrochim. Acta A 2014, 126, 208–219. View Source
- [2] Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc. 1937, 59, 96–103. View Source
